molecular formula C7H6N2O2S B2370172 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 180688-62-4

6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B2370172
CAS RN: 180688-62-4
M. Wt: 182.2
InChI Key: BQZZVYHLXZYNIB-UHFFFAOYSA-N
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Description

“6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C7H6N2O2S and a molecular weight of 182.2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6N2O2S/c1-11-6-5(4-10)9-2-3-12-7(9)8-6/h2-4H,1H3 . This indicates that the compound has a methoxy group attached to the imidazo[2,1-b][1,3]thiazole ring, and a carbaldehyde group attached to the 5-position of the thiazole ring.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 127-130°C .

Scientific Research Applications

Anticancer Activity

A series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The compounds were tested on three different types of cancer cells: colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7). The compound 3j, in particular, exhibited high cytotoxic activity on the cancer cells .

Apoptosis Induction

The compound 3j, derived from imidazo[2,1-b]thiazole-based chalcones, was found to induce apoptosis in MCF-7 cells . Flow cytometry analysis showed that treatment with 3j resulted in mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

Molecular Docking Studies

In silico molecular docking approaches were carried out to confirm the experimental observations and investigate the efficacy of the compound 3j . The interactions of 3j on DNA dodecamer and caspase-3 were investigated by molecular docking studies .

Antimicrobial Activity

Thiazoles, which include imidazo[2,1-b]thiazole, have been found to have diverse biological activities, including antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Antifungal Activity

Thiazoles also exhibit antifungal activity . This property can be exploited in the development of new antifungal drugs .

Neuroprotective Activity

Some thiazole analogues have previously been employed as effective central nervous system (CNS) medications . This suggests that imidazo[2,1-b]thiazole derivatives could potentially have neuroprotective applications .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Mode of Action

It’s known that imidazothiazole derivatives can stimulate human constitutive androstane receptor (car) nuclear translocation . This suggests that 6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde might interact with its targets and cause changes at the molecular level.

Biochemical Pathways

It’s known that some thiazole derivatives can interact with topoisomerase ii, leading to dna double-strand breaks . This could potentially be one of the pathways affected by this compound.

Result of Action

Some compounds showed dose-dependent antiproliferative effects against certain cell lines , suggesting that this compound might have similar effects.

properties

IUPAC Name

6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-11-6-5(4-10)9-2-3-12-7(9)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZZVYHLXZYNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N2C=CSC2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

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